N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic sulfonamide derivative featuring a benzoxazole core substituted with a methyl group at position 3 and a sulfonamide moiety at position 3. The compound’s structure includes a pentyl chain bearing a hydroxyl group at position 5 and a thiophene ring at position 4. The thiophene and benzoxazole groups may contribute to π-π stacking interactions, while the hydroxyl group enhances solubility .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-19-15-10-14(2-3-16(15)24-17(19)21)26(22,23)18-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,18,20H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBXNGWAPXGRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzoxazole moiety and the sulfonamide group. Common synthetic methods include:
Paal–Knorr synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald reaction: This reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may yield an amine.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antimicrobial and antitumor properties. Research indicates that derivatives of benzoxazole, including this compound, exhibit promising activity against a range of bacterial and cancer cell lines.
Antimicrobial Activity
Recent studies have shown that compounds containing the benzoxazole moiety demonstrate enhanced antibacterial potency. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Benzoxazole Derivative | Staphylococcus aureus | 0.008 |
| Benzoxazole Derivative | E. coli | 0.03 |
Antitumor Activity
The compound's structural features suggest potential as an antitumor agent. Studies have indicated that benzoxazole derivatives can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, certain derivatives demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects .
| Cell Line | IC50 Value (µM) | Compound |
|---|---|---|
| MCF-7 | 0.48 | Derivative A |
| HCT-116 | 0.19 | Derivative B |
Drug Discovery
The compound's unique structure makes it a candidate for further development in drug discovery. The introduction of electron-withdrawing groups has been shown to enhance biological activity, making it a target for synthetic modifications to improve efficacy against specific diseases.
Structure-Activity Relationship Studies
Research on structure-activity relationships (SAR) has revealed that modifications to the benzoxazole core can significantly influence biological activity. For instance, the incorporation of functional groups at specific positions can enhance interactions with biological targets, leading to improved therapeutic profiles .
Biological Research
Beyond its medicinal applications, this compound serves as a valuable tool in biological research. Its ability to interact with various biomolecules makes it suitable for studying cellular mechanisms and pathways.
Mechanistic Studies
Studies utilizing this compound can elucidate mechanisms of action in both microbial resistance and cancer cell proliferation. By understanding how the compound affects cellular processes, researchers can develop more effective therapeutic strategies.
Mechanism of Action
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores, including benzoxazole, sulfonamide, and thiophene moieties. Below is a detailed comparison with key derivatives:
Benzoxazole-Sulfonamide Derivatives
Key Findings :
- The hydroxyl group in the target compound distinguishes it from analogs like 2-(2-oxo-...acetamide , which may reduce solubility and limit blood-brain barrier penetration .
- The thiophene substituent, shared with compound 9o (1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one), suggests a role in enhancing aromatic interactions with hydrophobic enzyme pockets .
Sulfonamide-Containing Heterocycles
Research Implications and Limitations
- Pharmacokinetics : The hydroxyl group likely improves aqueous solubility, but its presence in a pentyl chain may increase metabolic vulnerability compared to shorter-chain analogs .
- Synthetic Challenges : The multi-step synthesis of the hydroxy-pentyl-thiophene side chain complicates large-scale production compared to simpler derivatives like 2-(2-oxo-...acetamide .
Biological Activity
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS Number: 2097893-25-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The structure features a benzoxazole core with sulfonamide and thiophenyl substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₅S₂ |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 2097893-25-7 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Anticancer Activity : Compounds featuring the benzoxazole moiety have shown promising anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines such as HeLa and CaCo-2 .
- Antimicrobial Effects : Similar derivatives have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain benzoxazole derivatives have exhibited minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of related compounds by inhibiting key inflammatory mediators and pathways .
The biological effects of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in numerous cellular processes including cell proliferation and apoptosis .
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways, potentially modulating responses related to inflammation and cancer progression .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Anticancer Studies : A study demonstrated that a derivative with a similar structure exhibited an IC50 value of approximately 16.23 μM against U937 cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like etoposide .
- Antimicrobial Efficacy : Research on related benzoxazole derivatives showed MIC values ranging from 0.003 to 0.046 μg/mL against various bacterial strains, showcasing their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and heterocyclic ring formation. Key steps include:
- Thiophene incorporation : Use Suzuki-Miyaura coupling for regioselective introduction of the thiophene moiety .
- Sulfonamide formation : Optimize reaction time (12–24 hrs) and temperature (60–80°C) in anhydrous DMF with triethylamine as a base .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are optimal for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d₆ to resolve signals from the benzoxazole sulfonamide core and thiophene protons. Compare chemical shifts with DFT-predicted values for validation .
- IR Spectroscopy : Identify characteristic bands for sulfonamide (S=O at 1150–1350 cm⁻¹) and benzoxazole (C=N at 1600–1650 cm⁻¹) .
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to confirm molecular ion peaks and detect impurities .
Q. How should researchers design initial crystallographic studies to determine molecular geometry?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for the thiophene and benzoxazole rings. Use ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .
Advanced Research Questions
Q. How can DFT calculations enhance understanding of electronic properties and reactive sites?
- Methodological Answer :
- Basis Sets : Perform B3LYP/6-311++G(d,p) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
- Solvent Effects : Include polarizable continuum models (PCM) for DMSO to simulate experimental conditions. Compare Mulliken charges with NMR data to validate electron distribution .
Q. What strategies resolve discrepancies between experimental spectral data and computational predictions?
- Methodological Answer :
- Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations (e.g., 10 ns trajectories in GROMACS) to identify dominant conformers influencing NMR shifts .
- Scaling Factors : Apply empirical scaling (0.961–0.967) to DFT-calculated IR frequencies to align with observed stretching modes .
Q. Which crystallographic refinement techniques in SHELXL are critical for resolving ambiguous electron density in the thiophene-benzoxazole system?
- Methodological Answer :
- Twinning Analysis : Use the TWIN/BASF commands to model merohedral twinning if data merging statistics (Rint > 0.1) indicate disorder .
- Hydrogen Bonding : Apply DFIX and DANG restraints to stabilize sulfonamide-hydroxyl hydrogen bonds during refinement .
Q. How should researchers design assays to evaluate biological activity against thiophene-sensitive targets?
- Methodological Answer :
- Enzyme Inhibition : Prioritize kinases or cytochrome P450 isoforms with known thiophene-binding pockets. Use fluorescence polarization assays (5–10 µM compound concentration) to measure IC50 values .
- Cellular Uptake : Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization .
Data Contradiction Analysis
Q. How to address conflicting results between HPLC purity data and NMR integration ratios?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify co-eluting impurities with similar retention times but distinct mass signatures.
- NMR Relaxation Delays : Increase D1 (5 × T1) to ensure complete relaxation of sulfonamide protons, which may have longer T1 times due to hydrogen bonding .
Q. What steps mitigate discrepancies in crystallographic bond lengths versus DFT-optimized geometries?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
